molecular formula C19H22N6O2 B15006081 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-

Cat. No.: B15006081
M. Wt: 366.4 g/mol
InChI Key: DAFARFASMXFSNA-UHFFFAOYSA-N
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Description

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro-: is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible use in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-1,2,4a,6,8,9-Hexaazafluorene-5,7-dione, 1,4-diethyl-6,8-dimethyl-3-phenyl-1,4-dihydro- stands out due to its specific substituents, which can significantly influence its chemical properties and biological activity. The presence of diethyl and dimethyl groups, along with a phenyl ring, provides unique steric and electronic effects that differentiate it from similar compounds.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1,4-diethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H22N6O2/c1-5-13-14(12-10-8-7-9-11-12)21-24(6-2)18-20-16-15(25(13)18)17(26)23(4)19(27)22(16)3/h7-11,13H,5-6H2,1-4H3

InChI Key

DAFARFASMXFSNA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4

Origin of Product

United States

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